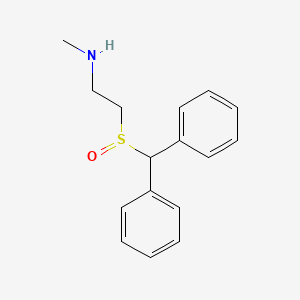![molecular formula C14H14O3 B14381081 5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate CAS No. 90135-59-4](/img/structure/B14381081.png)
5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is a chemical compound with a unique structure that includes a biphenyl core with an oxo group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Friedel-Crafts reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Introduction of carboxyl or aldehyde groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: A structurally related compound without the oxo and acetate groups.
5-Oxo-2,3,4,5-tetrahydro-1-benzazepine-4-carbonitrile: Contains a similar oxo group but with a different core structure.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: Another compound with an oxo group but a different ring system.
Uniqueness
5-Oxo[2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl acetate is unique due to its specific combination of functional groups and biphenyl core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90135-59-4 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
(2-oxo-4-phenylcyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C14H14O3/c1-10(15)17-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-6,9,14H,7-8H2,1H3 |
Clave InChI |
MTTGAAKCDASPBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(=CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


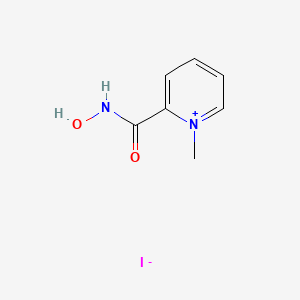

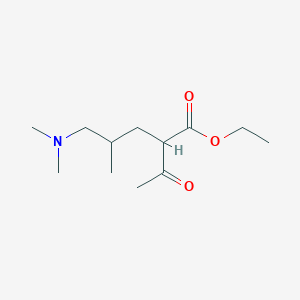

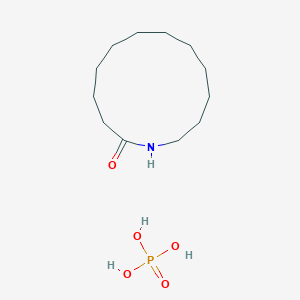
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
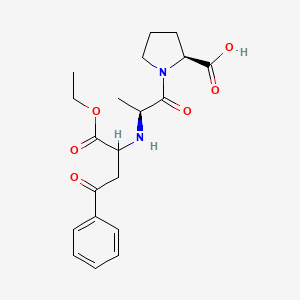
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
